molecular formula C11H11F2N3 B2788677 (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 1249710-14-2

(2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2788677
CAS No.: 1249710-14-2
M. Wt: 223.227
InChI Key: BMXKPFBLESVBPY-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (molecular formula: C₁₁H₁₁F₂N₃; monoisotopic mass: 223.0921 Da) is a fluorinated aromatic compound featuring a methanamine linker connecting a 2,4-difluorophenyl group and a 1-methylimidazole moiety . Its InChIKey (BMXKPFBLESVBPY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Properties

IUPAC Name

(2,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)8-3-2-7(12)6-9(8)13/h2-6,10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXKPFBLESVBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves multiple steps, starting with the preparation of the difluorophenyl group and the 1-methyl-1H-imidazol-2-yl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Reactions at the Methanamine Group

The primary amine (-NH₂) in the methanamine moiety participates in nucleophilic substitution and condensation reactions:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., iodoethane) in anhydrous acetonitrile under basic conditions (NaH) to form secondary amines .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.

Table 1: Representative Alkylation/Acylation Reactions

ReagentConditionsProductYield (%)Source
IodoethaneNaH, ACN, 60°C, 24hN-Ethyl derivative85
Acetyl chlorideEt₃N, DCM, 0°C, 2hN-Acetylated derivative92

Coordination Chemistry with Metal Centers

The 1-methylimidazole ring acts as a monodentate ligand, forming complexes with transition metals like gold(I/III):

Gold(I) Complexation

  • Reacts with chlorido(dimethyl)sulfidegold(I) in the presence of Ag₂O to form [(NHC)AuCl] complexes (NHC = N-heterocyclic carbene) .

  • Key Observation : Au(I)-Au(I) aurophilic interactions (3.5–4.0 Å) stabilize dimeric structures in solution .

Redox Reactions

  • Bromido and iodido analogues undergo ligand substitution with glutathione (GSH) in aqueous media, releasing free ligand and forming Au(I)-SG complexes .

Table 2: Metal Complex Stability Constants

MetalLigand RatioSolventLog K (Stability)Source
Au(I)1:1MeOH/H₂O5.2 ± 0.3
Au(III)2:1DCM7.8 ± 0.5

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl group directs electrophiles to the meta position due to fluorine’s strong electron-withdrawing effect:

Nitration

  • Reacts with HNO₃/H₂SO₄ at 0°C to yield 3-nitro-2,4-difluorophenyl derivatives .

  • Limitation : Low regioselectivity due to competing ring deactivation .

Biochemical Reactivity

The compound interacts with biological nucleophiles, influencing its pharmacological profile:

Glutathione (GSH) Adduct Formation

  • Undergoes thiolate displacement at Au(I) centers in bromido complexes, forming stable Au-SG adducts (k = 1.2 × 10³ M⁻¹s⁻¹) .

  • Implication : This reactivity may correlate with observed antimetabolic activity in cancer cell lines .

Acid-Base Behavior

The imidazole nitrogen (pKa ≈ 6.8) and primary amine (pKa ≈ 9.1) govern pH-dependent solubility:

  • Protonation at pH < 6 enhances aqueous solubility (up to 12 mg/mL) .

  • Deprotonation above pH 10 facilitates membrane permeability .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C via imidazole ring fragmentation.

  • Photostability : UV light (254 nm) induces C-F bond cleavage, forming radical intermediates .

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)

Reaction TypeThis Compound4-Fluorophenyl AnalogueSource
Au(I)-GSH substitution1.2 × 10³8.5 × 10²
Nitration0.450.32

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of imidazole derivatives. Jain et al. synthesized several compounds similar to (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine and evaluated their activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics like Norfloxacin .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
1aS. aureus20
1bE. coli18
1cB. subtilis22

Anticancer Potential

The anticancer properties of imidazole-containing compounds have been extensively researched. For instance, Yurttas et al. developed a series of imidazole derivatives and tested them against various cancer cell lines, including C6 (rat glioma) and HepG2 (human liver). The compound this compound showed promising cytotoxic effects with lower IC50 values compared to cisplatin, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (C6) µMIC50 (HepG2) µM
20a27.0 ± 1.4150.0 ± 5.0
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

Modulation of Biological Pathways

Research has shown that imidazole derivatives can modulate various biological pathways, making them suitable for drug development targeting specific diseases. For instance, a patent describes the use of substituted imidazole compounds in the treatment of cancer by modulating the activity of kinesin spindle protein (KSP), which plays a critical role in cell division . This suggests that this compound could be explored further for its potential as an anticancer agent through similar mechanisms.

Antioxidant Properties

Antioxidant activity is another area where imidazole derivatives have shown promise. Subhashini et al. evaluated the antioxidant potential of various imidazole compounds using different assays such as DPPH and FRAP methods, demonstrating their ability to scavenge free radicals effectively . This property could be beneficial in developing therapies aimed at oxidative stress-related conditions.

Table 3: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)FRAP Value (µmol FeSO4)
Compound A85150
Compound B75130

Mechanism of Action

The mechanism by which (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine Structural Difference: Fluorine atoms at positions 3 and 4 on the phenyl ring vs. 2 and 4 in the target compound.

[(1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(3-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine Structural Difference: A cyclopropane ring and trifluoromethylphenoxy group are appended to the methanamine core. Implications: This compound (PDB ID: 7JY4) is an ALK tyrosine kinase inhibitor, demonstrating the pharmacological relevance of the 2,4-difluorophenyl-methanamine motif in kinase targeting. The target compound’s simpler structure lacks the cyclopropane and pyrazole groups, which are critical for high-affinity ALK binding in 7JY4 .

Non-Fluorinated Analogues

(1-Methyl-1H-imidazol-2-yl)(phenyl)methanamine Structural Difference: A non-fluorinated phenyl group replaces the 2,4-difluorophenyl moiety. Fluorine’s electron-withdrawing effects in the target compound may enhance hydrogen-bonding interactions with target proteins .

[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine

  • Structural Difference : A phenethyl group substitutes the 2,4-difluorophenyl moiety.
  • Implications : The phenethyl group increases steric bulk and hydrophobicity (molecular weight: 201.27 Da vs. 223.09 Da for the target compound), which could improve target residence time but reduce solubility .

Functional Group Variations

Compounds with Alternative Imidazole Substitutions

  • Examples :

  • 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole (electron-rich furan substitution) .
  • 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole (halogenated aryl groups) .
    • Implications : The 1-methylimidazole in the target compound provides a rigid, planar structure favorable for π-π stacking, while furan or thiophene substitutions (as in other imidazoles) introduce heteroatoms that modulate electronic properties and solubility .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound (3,4-Difluoro Analogue) Phenyl Analog Phenethyl Analog
Molecular Weight (Da) 223.09 223.09* 187.23 201.27
logP (Predicted) ~2.1 ~2.3 ~1.5 ~2.5
Hydrogen Bond Acceptors 3 3 2 3
Rotatable Bonds 3 3 2 5
Synthetic Accessibility Moderate Moderate High Moderate

*Assumed similar molecular weight due to positional isomerism.

Biological Activity

The compound (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine , often referred to as DFIM, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFIM is characterized by the following chemical structure:

  • Molecular Formula : C11H11F2N3
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 947012-77-3

The compound features a difluorophenyl group attached to a methyl-imidazole moiety, which is significant for its biological interactions.

DFIM's biological activity is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

1. Antimicrobial Activity

Research indicates that DFIM exhibits antimicrobial properties against several pathogens. Its mechanism involves disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis.

Table 1: Antimicrobial Activity of DFIM

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Candida albicans16 µg/mL
Escherichia coli4 µg/mL

2. Antimalarial Potential

DFIM has also been explored for its antimalarial properties. It acts on the dihydroorotate dehydrogenase (DHODH) enzyme, crucial for pyrimidine biosynthesis in Plasmodium species.

Case Study: Efficacy Against P. falciparum
In a study evaluating various compounds against P. falciparum, DFIM demonstrated an IC50 value of less than 0.03 µM against recombinant DHODH, indicating potent activity compared to standard antimalarials .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DFIM is essential for assessing its therapeutic potential. Preliminary studies suggest that DFIM has favorable absorption characteristics with a moderate half-life, allowing for effective dosing regimens.

Toxicological Profile

Toxicity assessments have shown that DFIM exhibits low toxicity in vitro, with an LD50 greater than 1000 mg/kg in animal models. This suggests a promising safety profile for further development.

Q & A

Q. What are the optimal synthetic routes for (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a substituted imidazole precursor with a difluorophenyl moiety. Key steps include:

  • Nucleophilic substitution : Reacting 1-methyl-1H-imidazol-2-ylmethanamine with 2,4-difluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic methods : Palladium-catalyzed cross-coupling for aryl-amine bond formation, requiring inert atmospheres and controlled temperatures (60–80°C) .
    Critical factors : Solvent polarity (DMF > THF for higher yields), stoichiometric ratios (1:1.2 amine:halide), and purification via column chromatography (silica gel, EtOAc/hexane). Reported yields range from 45–72% depending on halide reactivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (6.8–7.5 ppm for difluorophenyl; 7.1–7.3 ppm for imidazole) .
    • Methyl group on imidazole (δ ~3.7 ppm, singlet) .
  • HRMS : Confirm molecular ion ([M+H]⁺ expected at m/z 238.10) .
  • IR : Stretch at ~3350 cm⁻¹ (N-H amine), 1600 cm⁻¹ (C=N imidazole) .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?

  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (d-spacing < 0.8 Å) to resolve disorder in the difluorophenyl ring .
  • Twinned data handling : Apply SHELXPRO’s twin law matrix for non-merohedral twinning, common in imidazole derivatives due to flexible substituents .
  • Example: A related phenanthroimidazole derivative (monoclinic P2₁/c, Z = 4) required absorption correction (SADABS) and anisotropic displacement parameters for fluorine atoms .

Q. How does structural modification of the imidazole or difluorophenyl group alter biological activity?

  • Imidazole substitution : Replacing the methyl group with morpholinoethyl (as in ) increases solubility but reduces cytotoxicity in carcinoma cell lines (IC₅₀ shifts from 8 µM to >50 µM) .
  • Fluorine positioning : 2,4-difluoro substitution enhances metabolic stability compared to 3,4-difluoro analogs, as shown in pharmacokinetic studies of similar amines .
  • Mechanistic insights : The amine group’s basicity (pKₐ ~8.5) facilitates protonation in lysosomal targeting, critical for autophagy inhibition .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay standardization : Discrepancies in cytotoxicity (e.g., IC₅₀ ±15% variance) arise from cell line heterogeneity (e.g., A549 vs. HeLa) .
  • Control experiments : Include cisplatin as a positive control to normalize potency metrics .
  • Meta-analysis : Compare logP values (experimental vs. computational) to correlate lipophilicity with membrane permeability trends .

Methodological Challenges

Q. What computational tools predict the binding affinity of this compound to biological targets?

  • Docking studies : Use AutoDock Vina with optimized force fields for imidazole-kinase interactions (e.g., EGFR). Validate with MM-GBSA free-energy calculations .
  • MD simulations : GROMACS trajectories (50 ns) reveal stable hydrogen bonds between the amine group and Asp831 in EGFR’s ATP-binding pocket .

Q. How can researchers optimize purification for scale-up synthesis?

  • Chromatography alternatives : Switch from silica gel to flash RP-C18 columns for polar byproduct removal .
  • Crystallization screening : Use solvent pairs (EtOH/H₂O) to isolate high-purity crystals (>99% by HPLC) .

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